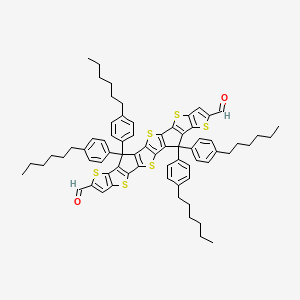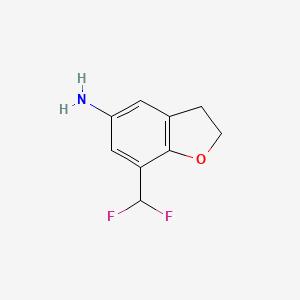
7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a dihydrobenzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the cyclization of ortho-hydroxyaryl ketones.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Methyl derivatives and other reduced forms.
Substitution Products: Various functionalized benzofuran derivatives.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine can be used in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism by which 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, leading to improved efficacy and selectivity.
Comparaison Avec Des Composés Similaires
7-(Trifluoromethyl)-2,3-dihydrobenzofuran-5-amine: Similar structure but with a trifluoromethyl group, which can affect its chemical and biological properties.
7-(Methyl)-2,3-dihydrobenzofuran-5-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.
7-(Chloromethyl)-2,3-dihydrobenzofuran-5-amine:
Uniqueness: 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding interactions with biological targets compared to its non-fluorinated or differently fluorinated analogs.
Propriétés
Formule moléculaire |
C9H9F2NO |
|---|---|
Poids moléculaire |
185.17 g/mol |
Nom IUPAC |
7-(difluoromethyl)-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)7-4-6(12)3-5-1-2-13-8(5)7/h3-4,9H,1-2,12H2 |
Clé InChI |
ACODNLNDVXWUFJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


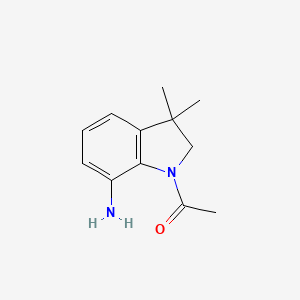


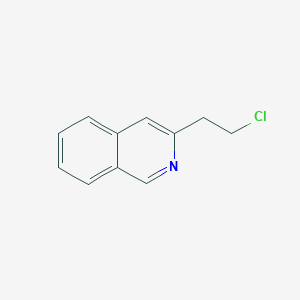


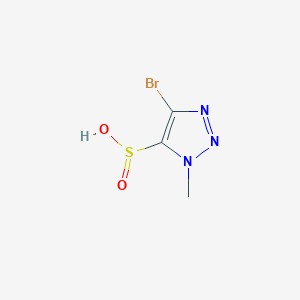

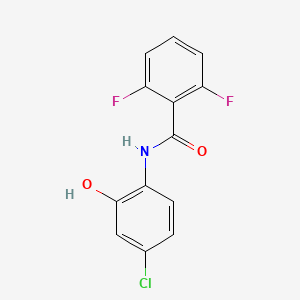
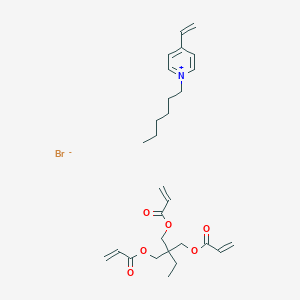

![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)

